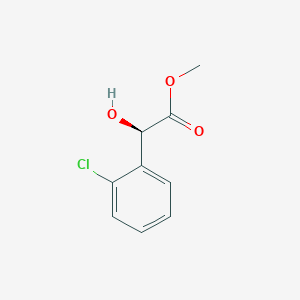
1,2-Etanediamina, N,N-bis(2-piridinilmetil)-
Descripción general
Descripción
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pyridinylmethyl groups. This compound is known for its chelating properties and is used in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
It is known that this compound can form stable complexes with metal ions , suggesting that its targets could be metal-containing enzymes or proteins.
Mode of Action
“1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-” interacts with its targets by forming stable complexes with metal ions . This interaction could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-”. For instance, its solubility in water suggests that it could be more effective in aqueous environments Additionally, its stability could be influenced by factors such as pH and temperature
Análisis Bioquímico
Biochemical Properties
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is often used as a ligand in organic synthesis . It can form stable complexes with metal ions, which are used as catalysts in various catalytic reactions . The nature of these interactions is largely dependent on the specific metal ions and the conditions of the reaction.
Temporal Effects in Laboratory Settings
Information on the temporal effects of 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- in laboratory settings is currently limited. It is known that it has a melting point of 142-143 °C and a boiling point of 352.6±32.0 °C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- can be synthesized through a multi-step process involving the reaction of ethylenediamine with 2-pyridinecarboxaldehyde. The reaction typically occurs in the presence of a reducing agent such as sodium borohydride to form the desired product . The reaction conditions often include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in alcohol solvents at room temperature.
Substitution: Various alkylating agents or acylating agents; reactions are performed in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Substituted derivatives where the pyridine rings are modified with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-pyridinylmethyl)ethylenediamine (TPEN): A similar compound with four pyridinylmethyl groups instead of two.
N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Another derivative with methyl groups on the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is unique due to its specific structure, which provides a balance between chelating ability and steric hindrance. This balance makes it suitable for forming stable metal complexes while allowing for functionalization and modification for various applications.
Propiedades
IUPAC Name |
N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFCAGWTCKBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447324 | |
| Record name | 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189440-33-3 | |
| Record name | 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1589122.png)


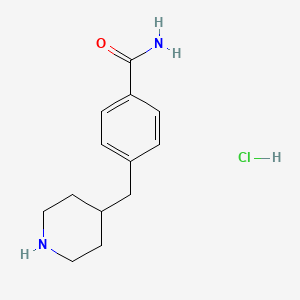
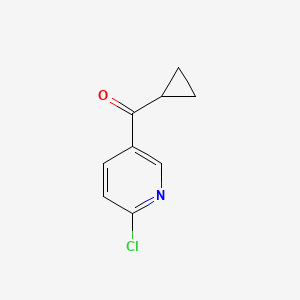

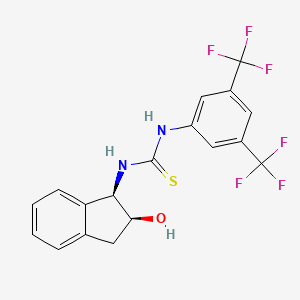
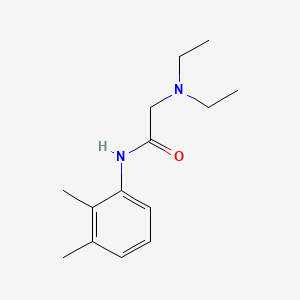
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
